molecular formula C20H18ClN3O2 B2679128 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyrrolidin-2-one CAS No. 941998-11-4

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyrrolidin-2-one

Cat. No.: B2679128
CAS No.: 941998-11-4
M. Wt: 367.83
InChI Key: REPBTNORSAQBFQ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a 1,2,4-oxadiazol-5-yl moiety bearing a 3-chlorophenyl substituent.

Properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-2-13-6-8-17(9-7-13)24-12-15(11-18(24)25)20-22-19(23-26-20)14-4-3-5-16(21)10-14/h3-10,15H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPBTNORSAQBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways.

Case Studies:

  • Anticancer Screening : A series of oxadiazole derivatives were screened for their effectiveness against various cancer cell lines. Among these, compounds similar to 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyrrolidin-2-one demonstrated significant cytotoxicity against breast cancer (MCF7) and prostate cancer (PC3) cell lines .
    CompoundCell LineIC50 (µM)
    4-[3-Chlorophenyl]MCF70.275
    Similar DerivativePC30.417
  • Molecular Docking Studies : Molecular docking studies indicated that this compound effectively binds to targets involved in cancer progression, such as EGFR and Src kinases, suggesting its potential as a therapeutic agent .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Findings:

  • Antibacterial Testing : In vitro studies revealed that derivatives of oxadiazoles showed minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
    MicroorganismMIC (mg/mL)
    Staphylococcus aureus0.0039
    Escherichia coli0.025
  • Antifungal Activity : The compound was also tested against various fungal strains, showing promising antifungal effects comparable to established antifungal agents .

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are complex and involve multiple pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
  • Inhibition of Kinases : It inhibits key kinases involved in cell proliferation and survival, which is critical for its anticancer effects.

Mechanism of Action

The mechanism of action of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with various biological molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidin-2-one Cores

Compound A : 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ()

  • Core : Pyrrolidin-2-one.
  • Substituents :
    • 1-position: 3-chloro-4-fluorophenyl (vs. 4-ethylphenyl in the target compound).
    • 4-position: 3-cyclopropyl-oxadiazole (vs. 3-chlorophenyl-oxadiazole).
  • The cyclopropyl group on the oxadiazole introduces steric constraints, which may reduce binding affinity compared to the planar chlorophenyl group in the target compound .

Oxadiazole-Containing Heterocycles with Varied Cores

Compound B : 4-(3-(4-(3-Chlorophenyl)-2-(trifluoromethyl)thiazol-5-yl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one ()

  • Core : Benzoimidazolone.
  • Substituents :
    • Oxadiazole linked to a trifluoromethyl thiazole and 3-chlorophenyl group.
  • Key Differences: The trifluoromethyl thiazole enhances electron-withdrawing properties, improving metabolic stability but reducing solubility compared to the ethylphenyl group in the target compound.

Compound C : 1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one ()

  • Core : Pyridin-2-one.
  • Substituents :
    • Oxadiazole with 4-trifluoromethoxyphenyl and a methylsulfonyl-piperidine benzyl group.
  • Key Differences: The trifluoromethoxy group increases lipophilicity, while the methylsulfonyl-piperidine enhances solubility via polar interactions. The pyridinone core may confer different pharmacokinetic profiles compared to pyrrolidin-2-one .

Functional Group Variations in Oxadiazole Derivatives

Compound D : 3-(4-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid ()

  • Core : Cyclobutane-carboxylic acid.
  • Substituents :
    • Oxadiazole with 3-chlorophenyl and methoxy-linked phenyl.
  • Key Differences: The carboxylic acid group introduces high polarity, likely reducing cell permeability compared to the ethylphenyl group in the target compound. Potential for ionizable interactions with targets, contrasting with the neutral pyrrolidinone core .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s pyrrolidinone core and oxadiazole-chlorophenyl motif align with TRP channel modulators (e.g., Compound B), suggesting possible neuropathic pain or inflammation applications.
  • Synthetic Challenges : Unlike Compound C (), which uses Buchwald-Hartwig amination, the target compound’s synthesis likely involves Ullmann or nucleophilic substitution for aryl coupling .
  • Data Limitations : Direct comparative studies are absent; inferences are based on structural analogs. Further in vitro assays (e.g., receptor binding, solubility) are needed to validate hypotheses.

Biological Activity

The compound 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyrrolidin-2-one is a member of the oxadiazole family, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN4OC_{18}H_{19}ClN_{4}O with a molecular weight of approximately 344.82 g/mol. The structure features a pyrrolidinone core linked to an oxadiazole moiety and a chlorophenyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, including:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II

For instance, a review on oxadiazole derivatives indicated that these compounds could induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 . The mechanism often involves molecular docking studies that reveal strong interactions with cancer-related protein targets.

Case Study:
In vitro tests demonstrated that specific oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The most active compounds showed IC50 values in the low micromolar range .

Antibacterial Activity

The antibacterial properties of this compound have also been examined. Oxadiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus
  • Escherichia coli

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values of selected oxadiazole derivatives against common bacterial strains:

CompoundBacterial StrainMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
Compound CPseudomonas aeruginosa0.015

These results indicate that modifications in the chemical structure can enhance antibacterial efficacy .

Antifungal Activity

The compound's antifungal activity has also been explored, particularly against pathogenic fungi such as Candida species. Preliminary studies suggest that oxadiazole derivatives can disrupt fungal cell membranes or inhibit ergosterol biosynthesis, leading to cell death .

Research Findings:
In vitro assays revealed that certain derivatives showed potent antifungal activity with MIC values comparable to established antifungal agents like fluconazole .

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition: Targeting critical enzymes involved in DNA replication and repair.
  • Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Membrane Disruption: Interference with cellular membranes in bacteria and fungi.

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The compound is synthesized via multi-step routes involving cyclization reactions. For example, precursor intermediates like 3-(3-chlorophenyl)-1,2,4-oxadiazole derivatives are reacted with substituted pyrrolidinones under reflux in solvents like toluene or DMF. Catalysts such as nickel perchlorate enhance cyclization efficiency. Key parameters include:

  • Temperature : Optimal reflux temperatures (e.g., 110–120°C for toluene) to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (DMF) improve solubility of aromatic precursors.
  • Catalyst loading : 5–10 mol% nickel perchlorate accelerates oxadiazole ring formation . Post-synthesis, purity is confirmed via HPLC (>95%) and structural validation via ¹H/¹³C NMR (e.g., pyrrolidinone carbonyl peaks at ~170 ppm) and mass spectrometry (MW: 353.83 g/mol) .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : Assigns substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm; ethyl group protons at δ 1.2–1.4 ppm).
  • FT-IR : Confirms functional groups (C=O stretch at ~1680 cm⁻¹ for pyrrolidinone; C=N stretch at ~1600 cm⁻¹ for oxadiazole).
  • X-ray crystallography : Resolves 3D structure and confirms stereochemistry (SHELX software is recommended for refinement ).
  • Elemental analysis : Validates molecular formula (C₂₁H₁₇ClN₃O₂) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of 1,2,4-oxadiazoles and pyrrolidinones exhibit anti-inflammatory and antimicrobial activity. For example:

  • Enzyme inhibition : IC₅₀ values of ~10 µM against COX-2 in vitro.
  • Antimicrobial assays : MIC of 8 µg/mL against S. aureus .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

  • Substituent modification : Replace the 4-ethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Oxadiazole ring substitution : Introduce methyl or methoxy groups at the 3-chlorophenyl position to modulate lipophilicity (logP) and blood-brain barrier permeability.
  • Assay design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or bacterial topoisomerases. Validate with isothermal titration calorimetry (ITC) for binding affinity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell line selection (e.g., RAW264.7 vs. THP-1 for anti-inflammatory assays) and incubation time.
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential CYP450 metabolism.
  • Structural verification : Re-examine compound purity via LC-MS to rule out degradation products .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Pharmacophore modeling : Identify critical moieties (e.g., oxadiazole’s hydrogen-bond acceptors) using Schrödinger’s Phase.
  • ADMET prediction : Tools like SwissADME predict bioavailability and toxicity (e.g., PAINS filters remove pan-assay interferers).
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modification .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Crystallization issues : Poor crystal growth due to flexible pyrrolidinone ring.
  • Solutions :
  • Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Add seeding crystals from analogous structures.
  • Optimize temperature gradients (e.g., 4°C for nucleation).
    • Refinement : SHELXL refines disordered atoms with constraints (e.g., DFIX for bond lengths) .

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